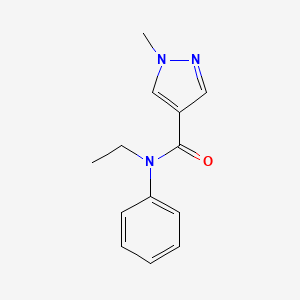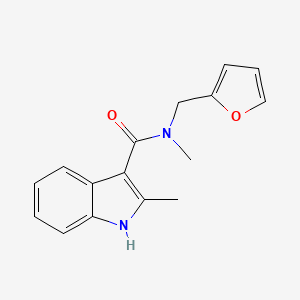
N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide has been studied for its potential applications in various fields. In scientific research, this compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been studied for its potential anti-cancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide is not fully understood. However, it has been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound may act as a photosensitizer in photodynamic therapy by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In scientific research, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide in lab experiments is its high purity and good yields when synthesized using the reported methods. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide. One potential direction is the further investigation of its potential anti-cancer activity and its mechanism of action. Additionally, this compound could be further studied for its potential use in photodynamic therapy for cancer treatment. Further research could also focus on improving the solubility of this compound in water to enhance its bioavailability and efficacy.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide has been synthesized using different methods, including the reaction of furan-2-carboxaldehyde with 1H-indole-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of furan-2-carboxaldehyde with N,N-dimethyl-1H-indole-3-carboxamide in the presence of a base, followed by the reduction of the resulting Schiff base with sodium borohydride. These methods have been reported to yield high purity and good yields of the compound.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,2-dimethyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-15(13-7-3-4-8-14(13)17-11)16(19)18(2)10-12-6-5-9-20-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJYISRMRIRSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
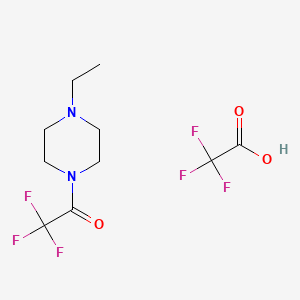
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
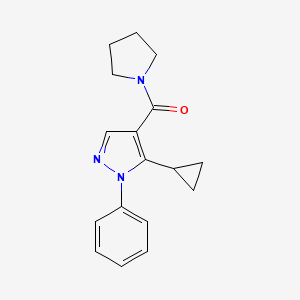

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
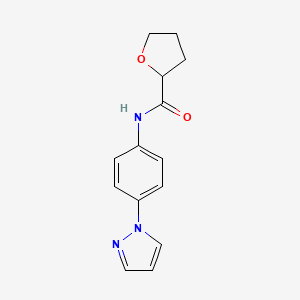
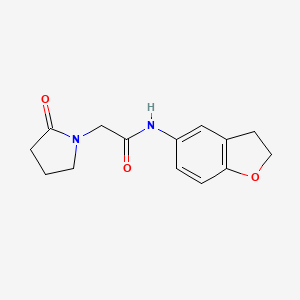

![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)
